LecA, also known as PA-IL, is a soluble galactose-binding lectin derived from the bacterium Pseudomonas aeruginosa. This lectin is classified under the Pfam family PF07828 and exhibits a strong specificity for α-galactose, which is commonly found on glycosphingolipids of the globoside family. LecA plays a crucial role in bacterial adhesion to host cells and has been implicated in the internalization of bacteria, contributing to the pathogenicity of Pseudomonas aeruginosa infections .
LecA is produced by Pseudomonas aeruginosa, an opportunistic pathogen known for its role in various infections, particularly in immunocompromised individuals. The lectin is a tetrameric protein composed of four subunits, each approximately 12.75 kDa in size, leading to a total molecular weight of about 51 kDa . The gene encoding LecA, referred to as lecA, has been sequenced and characterized, revealing its monocistronic organization with a transcriptional start site located upstream of the coding region .
The synthesis of LecA involves recombinant DNA technology. The gene encoding LecA is cloned into an expression vector, such as pET25b, to create a recombinant plasmid known as pET25b-PAIL. This plasmid is then transformed into competent Escherichia coli cells for protein expression. The transformation process typically includes heat shock and recovery steps to facilitate the uptake of the plasmid by the bacterial cells .
LecA has been structurally characterized through X-ray crystallography, revealing its tetrameric arrangement and binding sites for α-galactose. The first structure was reported in 2003, showcasing how aromatic groups on sugar anomeric positions enhance binding affinity through CH-π interactions with histidine residues in the lectin .
LecA participates in various biochemical interactions primarily through its carbohydrate-binding domain. It specifically binds to galactosyl residues on glycoproteins and glycolipids on host epithelial cells, facilitating bacterial adhesion and subsequent infection processes.
The binding interactions can be characterized using techniques such as surface plasmon resonance and isothermal titration calorimetry, which provide insights into binding kinetics and affinities of potential inhibitors targeting LecA .
LecA's mechanism of action involves binding to specific carbohydrate moieties on host cells, which promotes bacterial adhesion and internalization. This interaction can lead to cytotoxic effects on respiratory epithelial cells, contributing to the virulence of Pseudomonas aeruginosa infections . The regulation of LecA production is influenced by quorum sensing mechanisms within bacterial populations, indicating a sophisticated level of control over virulence factor expression based on cell density .
Relevant data from studies indicate that modifications in sugar structure can significantly alter binding affinities and interaction dynamics with LecA .
LecA has significant scientific applications, particularly in understanding bacterial pathogenesis and developing therapeutic strategies against Pseudomonas aeruginosa infections. Research into high-affinity inhibitors targeting LecA has shown promise as a novel approach to combat infections without relying on traditional antibiotics. This includes the development of multivalent glycoside inhibitors that could disrupt LecA-mediated adhesion processes . Additionally, LecA's role in biofilm formation makes it an attractive target for drug development aimed at preventing chronic infections associated with biofilm-producing bacteria .
LecA (PA-IL) forms a stable homotetrameric structure with D₂ symmetry, where four identical 12.75-kDa subunits assemble into a roughly cubic arrangement [1] [3]. Each monomer adopts a compact β-sandwich fold composed of two antiparallel β-sheets, characteristic of the "jelly-roll" motif observed in many lectins. The tetrameric organization creates four identical carbohydrate-binding sites, positioned such that each site faces outward, enabling multivalent interactions with host glycoconjugates [3] [6].
Subunit interactions are primarily stabilized by hydrophobic interfaces and a network of hydrogen bonds. The core interface involves residues from β-strands 7, 8, and 11, with key contributions from Val76, Ile78, and Val99 forming a hydrophobic cluster. Additional stability is provided by salt bridges between Glu74 and Arg101 of adjacent subunits. This quaternary structure is essential for LecA's functional integrity, as disassembly into monomers abolishes carbohydrate-binding activity [3] [6]. Mutagenesis studies disrupting these interfaces reduce lectin stability and impair bacterial adhesion, highlighting the biological significance of the tetrameric assembly [8].
Table 1: Key Interactions Stabilizing the LecA Tetramer
Interface Region | Interaction Type | Key Residues | Functional Consequence |
---|---|---|---|
β-strand 7/8 (Chain A-B) | Hydrophobic | Val76, Ile78, Phe80 | Tetramer stability |
Loop 5-6 (Chain A-C) | Hydrogen bonds | Asn53, Ser55, Gln57 | Inter-subunit communication |
β-strand 11 (Chain B-D) | Salt bridge | Glu74, Arg101 | Quaternary integrity |
Each LecA monomer contains a high-affinity calcium ion (Ca²⁺) coordinated in a conserved binding pocket essential for carbohydrate recognition [3]. The Ca²⁺ site exhibits a distorted octahedral geometry formed by five protein ligands and one coordination position occupied by the carbohydrate substrate. Protein ligands include Asp100 (bidentate carboxylate), Asn107 (carbonyl oxygen), His50 (imidazole nitrogen), and a water molecule that is displaced upon sugar binding [3].
Calcium plays a dual role:
Calcium binding is characterized by high affinity (Kd ~ 10⁻⁷ M), making the metal ion association essentially irreversible under physiological conditions. This tight binding ensures the lectin remains functional in diverse environments encountered during infection [3].
The LecA CRD exhibits exquisite specificity for D-galactose and its derivatives, achieved through a combination of hydrogen bonding, hydrophobic interactions, and calcium-mediated coordination [2] [3]. The binding pocket accommodates galactose in a low-energy chair conformation (⁴C₁), with key interactions including:
LecA binds galactose with moderate affinity (Kd ~ 27 μM for monovalent galactosides), but exhibits significantly enhanced avidity through multivalent interactions. Remarkably, engineered divalent ligands exploiting LecA's tetrameric structure achieve sub-nanomolar affinities (Kd = 6-16 nM) due to the chelate effect [2]. This dramatic affinity enhancement demonstrates the biological advantage of LecA's quaternary structure for clustering glycosphingolipids like globotriaosylceramide (Gb3) on host membranes [8].
Table 2: Binding Affinities of LecA for Galactose Derivatives
Ligand Type | Representative Compound | Affinity (Kd) | Technique Used |
---|---|---|---|
Monovalent | Methyl-α-galactoside | 27 μM | Affinity Capillary Electrophoresis |
Monovalent | Galactose | 180 μM | Isothermal Titration Calorimetry |
Divalent | Chelating ligand (spacer-optimized) | 6-16 nM | ACE, BLI, ITC, Native MS |
Natural receptor | Gb3 (lipid-presented) | ~1 μM | Surface Plasmon Resonance |
LecA exhibits a pronounced stereoselectivity for α-anomers of galactose over β-anomers, with a 50-fold higher affinity for α-methylgalactoside compared to its β-counterpart [3] [6]. This discrimination arises from specific interactions with the anomeric hydroxyl group:
Crystallographic studies of LecA complexed with β-galactose confirm displacement of the sugar by approximately 1.2 Å compared to the α-anomer, disrupting optimal Ca²⁺ coordination geometry [3]. This structural basis for anomer discrimination explains LecA's biological preference for α-galactosylated glycosphingolipids (e.g., Gb3) abundant on mammalian epithelial cell surfaces [8].
LecA belongs to the R-type lectin superfamily, characterized by β-sandwich folds, though it lacks significant sequence homology with mammalian R-type lectins [3] [6]. Among bacterial lectins, LecA shares the highest structural similarity (Cα RMSD 1.8 Å) with the Chromobacterium violaceum lectin CV-IIL, despite only 25% sequence identity. Both lectins feature:
However, notable differences exist in loop regions governing carbohydrate specificity. The LecA galactose-binding loop (residues 99-107) is three residues shorter than the corresponding loop in fucose-specific lectins like LecB (PA-IIL), explaining their distinct sugar specificities [3] [10]. Homology modeling of LecA against plant galactose-binding lectins (e.g., Maclura pomifera agglutinin) reveals significant structural divergence (RMSD > 2.5 Å), particularly in the orientation of carbohydrate-binding loops and quaternary packing, highlighting evolutionary adaptation to distinct biological roles [2].
The LecA structure was initially solved by X-ray crystallography at 1.6 Å resolution in complex with galactose and calcium, providing atomic-level details of ligand coordination [3]. Recent advancements have further illuminated LecA dynamics:
Table 3: Structural Techniques Applied to LecA Characterization
Technique | Resolution Achieved | Key Structural Insights | Reference Source |
---|---|---|---|
X-ray crystallography | 1.6 Å | Atomic details of Ca²⁺/galactose coordination | [3] |
Cryo-EM single particle | 3.2 Å | Solution-state tetramer conformation | [4] [7] |
Cryo-electron tomography | ~20 Å | Membrane reorganization during LecA binding | [8] |
Native mass spectrometry | N/A (stoichiometry) | Validation of tetramer stability in solution | [2] |
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